molecular formula C26H20NPS B14263486 Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- CAS No. 184246-63-7

Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-

Cat. No.: B14263486
CAS No.: 184246-63-7
M. Wt: 409.5 g/mol
InChI Key: LFQDEENFRIXRQX-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- is an organosulfur compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzo[b]thiophene ring system substituted with an amine group at the 3-position and a triphenylphosphoranylidene group. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- can be achieved through various synthetic routes. One common method involves the copper-catalyzed Ullmann-type reaction, which allows for the formation of carbon-nitrogen bonds from aryl halides and ammonia . This reaction is typically carried out under mild conditions, making it environmentally and economically favorable.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of inexpensive catalysts and ligand-free conditions further enhances the feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of human monoamine oxidase, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The molecular pathways involved include the modulation of neurotransmitter levels in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- is unique due to the presence of both the amine and triphenylphosphoranylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

184246-63-7

Molecular Formula

C26H20NPS

Molecular Weight

409.5 g/mol

IUPAC Name

1-benzothiophen-3-ylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C26H20NPS/c1-4-12-21(13-5-1)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-25-20-29-26-19-11-10-18-24(25)26/h1-20H

InChI Key

LFQDEENFRIXRQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CSC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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